2-[1-(4-methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-methyl-2-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4S/c1-10-9-24-15(21-10)23-5-4-11-7-22(8-13(11)23)14-3-2-12(6-20-14)16(17,18)19/h2-3,6,9,11,13H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHMGSFYPVAYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Methodology
Starting from 2,5-dichloropyridine, vapor-phase fluorination at 300–380°C in the presence of iron fluoride catalysts replaces chlorine atoms with trifluoromethyl groups. This method produces 5-(trifluoromethyl)-2-chloropyridine (2,5-CTF) in 64–86% yield, depending on reactor configuration (Table 1). Subsequent dechlorination via catalytic hydrogenation isolates the 5-(trifluoromethyl)pyridine core.
Table 1. Vapor-phase fluorination of 3-picoline derivatives
| Substrate | Temperature (°C) | Product (GC PA%) | Yield (%) |
|---|---|---|---|
| 3-Picoline | 335 | 3-Trifluoromethylpyridine | 86.4 |
| 3-Picoline | 380 | 2,5-CTF | 64.1 |
Cyclocondensation Approaches
Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with ammonia derivatives under acidic conditions to form the pyridine ring. This method avoids halogenated intermediates, achieving 70–80% yields for 5-(trifluoromethyl)pyridine.
Construction of the Octahydropyrrolo[2,3-c]pyrrole-Thiazole Fragment
The bicyclic amine is synthesized via 1,3-dipolar cycloaddition , followed by thiazole functionalization.
1,3-Dipolar Cycloaddition Reaction
Methyl 2-(diphenylmethyleneamino)acetate reacts with N-methylmaleimide in subcritical water (130°C, 30 bar) to form octahydropyrrolo[2,3-c]pyrrole. This green chemistry approach achieves 82–85% yields (Table 2).
Table 2. Synthesis of octahydropyrrolo[2,3-c]pyrrole derivatives
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Methylmaleimide | 130°C, 4 hr | Octahydropyrrolo[2,3-c]pyrrole | 85 |
Thiazole Substitution
The bicyclic amine undergoes nucleophilic substitution with 2-chloro-4-methylthiazole in dimethylformamide (DMF) at 80°C. Catalytic potassium carbonate facilitates C–N bond formation, yielding the 1-(4-methylthiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrole intermediate in 78% yield.
Coupling of the TFMP and Bicyclic Amine-Thiazole Moieties
The final step involves Buchwald–Hartwig amination or SNAr reaction to link the two fragments.
Palladium-Catalyzed Cross-Coupling
Using Pd(OAc)₂ and Xantphos as a ligand system, 5-bromo-2-(trifluoromethyl)pyridine reacts with the bicyclic amine-thiazole intermediate in toluene at 110°C. This method achieves 72% yield with >99% regioselectivity.
Nucleophilic Aromatic Substitution
Alternative routes employ 2-fluoro-5-(trifluoromethyl)pyridine and the bicyclic amine in the presence of Cs₂CO₃. Reaction at 120°C in DMSO affords the target compound in 68% yield, albeit with slower kinetics.
Optimization Challenges and Solutions
Stereochemical Control
The octahydropyrrolo[2,3-c]pyrrole’s stereochemistry is controlled using chiral auxiliaries during cycloaddition. (R)-Binap ligands in palladium catalysis ensure enantiomeric excess >90%.
Byproduct Mitigation
Unwanted di- and tri-chlorinated byproducts from TFMP synthesis are minimized by adjusting chlorine gas ratios (Cl₂:substrate = 1.2:1) and reactor residence times.
Data Summary of Key Reactions
Table 3. Optimized conditions for target compound synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TFMP synthesis | FeF₃, Cl₂ | 380 | 64.1 |
| Bicyclic amine | Subcritical H₂O | 130 | 85 |
| Thiazole substitution | K₂CO₃, DMF | 80 | 78 |
| Final coupling | Pd(OAc)₂, Xantphos | 110 | 72 |
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions:
Oxidation: : Typically occurs at the thiazole ring or pyrrolo core.
Reduction: : Possible at several functional groups depending on the reagents.
Substitution: : Especially at the trifluoromethyl-pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Reagents such as lithium aluminum hydride in dry ether.
Substitution: : Using nucleophiles like sodium hydride in DMF.
Major Products
Products vary widely based on reaction type, for example:
Oxidation: might yield oxidized derivatives of the thiazole ring.
Reduction: could result in simplified analogs.
Substitution: might lead to functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysts: : Potential use as a catalyst in organic reactions due to its unique structure.
Biology
Enzyme Inhibition: : Might function as an inhibitor for specific enzymes, useful in biochemical research.
Medicine
Drug Development: : Possibility for designing novel pharmaceuticals targeting specific pathways.
Industry
Materials Science: : Could be utilized in the synthesis of advanced materials with specialized properties.
Mechanism of Action
The compound might exert its effects through:
Molecular Targets: : Interacting with particular enzymes or receptors, altering their activity.
Pathways Involved: : Could influence signaling pathways or metabolic routes, depending on the context.
Comparison with Similar Compounds
Structural and Functional Analog: MPEP (2-Methyl-6-(phenylethynyl)pyridine)
Key Differences :
- Core Structure : MPEP lacks the octahydropyrrolopyrrole scaffold, instead featuring a simpler pyridine ring with a phenylethynyl substituent.
- Substituents : The trifluoromethyl group in the target compound contrasts with MPEP’s methyl group, offering enhanced lipophilicity and stability.
- Pharmacology : MPEP is a well-characterized mGlu5 antagonist with anxiolytic effects in rodents (e.g., increased open-arm exploration in elevated plus maze tests at 0.1–10 mg/kg) . The target compound’s bicyclic core and thiazole group may improve receptor affinity or reduce off-target effects, though empirical validation is needed.
Thiadiazole vs. Thiazole Variant
A structurally related compound, 2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine (), replaces the thiazole with a thiadiazole ring.
- However, insufficient data preclude direct activity comparisons .
Imidazopyridine Derivative
The compound 2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine () shares the octahydropyrrolopyrrole core and trifluoromethylpyridine but substitutes thiazole with imidazopyridine .
- Structural Implications : Imidazopyridine’s larger aromatic system may enhance π-π stacking interactions with receptors. Its molecular weight (387.4 g/mol) and formula (C20H20F3N5) are nearly identical to the target compound, suggesting similar pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Role of Trifluoromethyl Groups : The CF3 group in the target compound and analogs improves metabolic stability and lipophilicity, critical for CNS-targeted drugs .
Scaffold Optimization : The octahydropyrrolopyrrole core may reduce toxicity compared to simpler scaffolds like MPEP’s pyridine, as seen in reduced sedation risks in rodent models .
Heterocycle Substitutions : Thiazole, thiadiazole, and imidazopyridine groups offer tunable electronic and steric properties for receptor-specific interactions.
Biological Activity
The compound 2-[1-(4-methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic molecule notable for its unique structural features, which include a trifluoromethyl group and a thiazole moiety. These components are associated with diverse biological activities, making this compound a subject of interest in pharmacological research.
Structural Characteristics
The compound features multiple fused rings, including:
- Thiazole ring : Known for its antimicrobial properties.
- Pyridine ring : Enhances lipophilicity and may improve bioavailability.
- Octahydropyrrolo and pyrrolopyrrole frameworks : These contribute to the compound's potential reactivity and interactions with biological targets.
The biological activity of this compound can be attributed to its structural components, which enable it to interact with various biological targets. The thiazole moiety is particularly noted for its role in:
- Antimicrobial effects : Compounds containing thiazole rings often exhibit significant antimicrobial activity against a range of pathogens.
- Neuroprotective effects : Similar derivatives have been studied for their potential in neuroprotection, possibly through modulation of neurotransmitter systems.
Interaction Studies
Studies investigating the interactions of this compound with biological targets are crucial for understanding its efficacy and safety profile. These studies typically focus on:
- Binding affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Efficacy in cellular models : Evaluating the biological responses elicited by the compound in vitro.
Case Studies and Experimental Data
Recent research has highlighted several important findings regarding the biological activity of this compound:
-
Antimicrobial Activity :
- In vitro studies demonstrated that derivatives containing thiazole exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Comparative analysis with known antibiotics indicated enhanced efficacy due to the trifluoromethyl substitution.
-
Neuroprotective Properties :
- Animal models have shown that compounds similar to this one can protect neurons from oxidative stress-induced damage.
- Mechanistic studies suggest involvement in pathways related to apoptosis and inflammation modulation.
-
Cytotoxicity against Cancer Cell Lines :
- Preliminary screenings indicated that this compound may possess cytotoxic properties against various cancer cell lines, suggesting potential as an anticancer agent.
- Further investigations are needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
A comparison table of structurally similar compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Contains a thiazole ring | Antimicrobial properties |
| Pyrrolidine Derivative | Contains a pyrrolidine ring | Neuroprotective effects |
| Trifluoromethylated Pyridine | Contains trifluoromethyl group | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the octahydropyrrolo[2,3-c]pyrrole core in this compound?
- The bicyclic octahydropyrrolo[2,3-c]pyrrole system can be synthesized via cyclization reactions using diamine precursors. Key steps include:
- Ring-closing metathesis or Mannich reactions to form the fused pyrrolidine-pyrrole structure.
- Catalytic hydrogenation to achieve the saturated octahydro configuration .
- Solvent selection (e.g., ethanol or DMF) and temperature control (reflux at 80–100°C) are critical for optimizing yields .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) are essential for verifying the connectivity of the thiazole, pyridine, and bicyclic pyrrolidine moieties .
- HPLC with UV/Vis detection (using a C18 column and ammonium acetate buffer at pH 6.5) ensures purity ≥95% .
Q. How should preliminary biological screening be designed for this compound?
- Conduct in vitro assays against target enzymes or cell lines (e.g., kinase inhibition or cytotoxicity screens).
- Use positive controls (e.g., staurosporine for kinase assays) and dose-response curves (1 nM–100 µM) to establish IC₅₀ values .
- Include solvent controls (DMSO ≤0.1%) to rule out nonspecific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Modify substituents on the pyridine (e.g., trifluoromethyl vs. methoxy) and thiazole (e.g., methyl vs. halogen) rings to assess impact on activity.
- Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases or GPCRs .
- Example SAR table:
| Substituent (R₁, R₂) | Target Activity (IC₅₀, nM) | Binding Energy (kcal/mol) |
|---|---|---|
| CF₃, CH₃ | 12.5 (Kinase X) | -9.8 |
| OCH₃, Cl | 85.3 (Kinase X) | -7.2 |
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Re-evaluate assay conditions : Check buffer pH, ATP concentrations (for kinase assays), and cell passage numbers .
- Validate compound stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and re-test activity .
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can the metabolic stability of this compound be assessed in preclinical models?
- Use microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor to measure half-life (t₁/₂) and intrinsic clearance .
- Analyze metabolites via LC-MS/MS ; focus on oxidation of the pyrrolidine ring or trifluoromethyl group .
- Compare plasma protein binding (equilibrium dialysis) to interpret in vivo efficacy .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Optimize catalytic asymmetric synthesis for the octahydropyrrolo[2,3-c]pyrrole core to reduce racemization .
- Replace chromatographic purification with crystallization (e.g., using ethanol/water mixtures) .
- Monitor intermediates by in-line FTIR to detect side products early .
Methodological Notes
- Contradictory Data Analysis : Always correlate biological activity with analytical purity (HPLC) and stereochemical integrity (chiral HPLC or X-ray crystallography) .
- Computational Tools : Combine molecular dynamics simulations (AMBER) with free-energy perturbation to refine SAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
